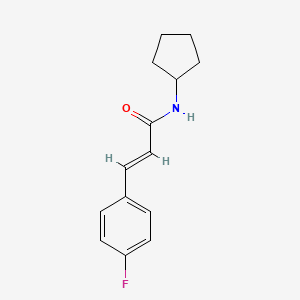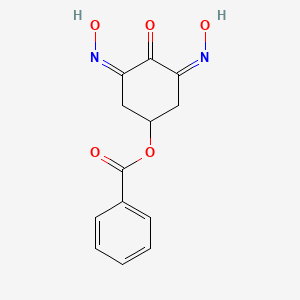
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime, also known as DPMO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DPMO belongs to the family of oxime derivatives, which are known to possess various biological activities. The purpose of
作用机制
The exact mechanism of action of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Moreover, 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been found to possess various biochemical and physiological effects. In vitro studies have shown that 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime can inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Moreover, 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In vivo studies have demonstrated that 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime can protect against oxidative stress and inflammation and improve cognitive function.
实验室实验的优点和局限性
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. Moreover, 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has low toxicity and is well-tolerated in animals. However, there are also some limitations to the use of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime in lab experiments. For example, the exact mechanism of action is not fully understood, and further studies are needed to elucidate the molecular targets and signaling pathways involved. Moreover, the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime need to be investigated to determine the optimal dosage and administration route.
未来方向
There are several future directions for the study of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime. First, further studies are needed to investigate the molecular targets and signaling pathways involved in the biological activities of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime. Second, the pharmacokinetics and pharmacodynamics of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime need to be investigated to determine the optimal dosage and administration route. Third, the potential use of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime as a therapeutic agent for neurodegenerative diseases needs to be explored. Fourth, the development of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime derivatives with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases. Finally, the use of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce side effects.
Conclusion
In conclusion, 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime is a chemical compound that has gained attention in recent years due to its potential use in scientific research. 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime possesses various biological activities, including antioxidant, anti-inflammatory, and anticancer activities, and exhibits neuroprotective effects. 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has advantages for use in lab experiments, but there are also some limitations that need to be addressed. Further studies are needed to elucidate the molecular targets and signaling pathways involved in the biological activities of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime and to determine its potential use as a therapeutic agent for various diseases.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime involves the reaction of 3,4-dimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. Moreover, 1-(3,4-dimethoxyphenyl)-1,2-propanedione 2-oxime has been reported to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
(2E)-1-(3,4-dimethoxyphenyl)-2-hydroxyiminopropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(12-14)11(13)8-4-5-9(15-2)10(6-8)16-3/h4-6,14H,1-3H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFRSPTSHWIFV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)

![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)

![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)
